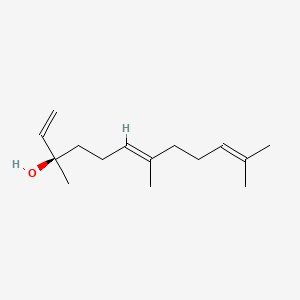

(3R,6E)-nerolidol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,6E)-nerolidol is the (3R,6E)-isomer of nerolidol. It is a nerolidol and a (6E)-nerolidol.

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Chemical Communication in Social Insects

(3R,6E)-nerolidol has been identified as a significant pheromone in several eusocial insect species. In particular, it plays a crucial role in regulating reproductive behaviors among termite colonies:

- Queen Primer Pheromone : Research indicates that this compound serves as a queen primer pheromone in the termite species Embiratermes neotenicus. It suppresses the development of competing queens, effectively mimicking the presence of a mature queen and optimizing colony structure by controlling the number of reproductive individuals .

- Electrophysiological Studies : Electroantennographic recordings demonstrated that workers of E. neotenicus can perceive both enantiomers of nerolidol, but show a significantly higher response to the (3R) enantiomer. This suggests that this compound may play a pivotal role in colony dynamics and queen recognition .

Agricultural Applications

2.1 Pest Management

The floral scent of nerolidol is known to attract beneficial insects while repelling pests, making it valuable in integrated pest management strategies:

- Attractant for Pollinators : Studies have shown that nerolidol can enhance attraction to certain pollinators, thus promoting plant reproduction and increasing crop yields .

- Repellent Properties : Its application as a natural insect repellent has been explored due to its efficacy against various agricultural pests, contributing to sustainable farming practices.

Pharmaceutical and Therapeutic Applications

3.1 Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens:

- Antifungal Activity : Research has indicated that nerolidol possesses antifungal properties effective against strains such as Candida albicans, suggesting potential applications in developing antifungal treatments .

- Anti-inflammatory Effects : Preliminary studies suggest that nerolidol may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Industrial Applications

4.1 Fragrance and Flavor Industry

Due to its pleasant floral aroma, this compound is widely used in the fragrance industry:

- Cosmetics and Perfumes : The compound is incorporated into various cosmetic products and perfumes for its aromatic properties, enhancing consumer appeal .

- Food Flavoring : It is also utilized as a flavoring agent in food products due to its natural origin and safety profile.

Summary of Key Findings

Propiedades

Número CAS |

17430-12-5 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

(3R,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m0/s1 |

Clave InChI |

FQTLCLSUCSAZDY-GOFCXVBSSA-N |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

SMILES isomérico |

CC(=CCC/C(=C/CC[C@](C)(C=C)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Densidad |

0.872-0.879 |

Key on ui other cas no. |

77551-75-8 7212-44-4 142-50-7 |

Descripción física |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |

Pictogramas |

Irritant; Environmental Hazard |

Solubilidad |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |

Sinónimos |

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.